Iotroxic acid
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Overview
Description
Iotroxic acid is an organic molecular entity.
Iotroxic acid is a contrast medium molecule.
Scientific Research Applications
Formation of Toxic Iodinated Disinfection By-products
Iotroxic acid, an iodinated X-ray contrast media (ICM), contributes to the formation of iodo-trihalomethane (iodo-THM) and iodo-acid disinfection byproducts (DBPs) in water treatment processes. These byproducts, derived from the interaction of ICMs like iotroxic acid with chlorine and monochloramine in water, are highly genotoxic and cytotoxic in mammalian cells. The presence of ICMs like iotroxic acid in water sources, due to their elimination through urine and feces, leads to elevated concentrations in rivers and streams, posing potential environmental and health risks (Duirk et al., 2011).
Environmental and Health Implications
Iodoacetic acid (IAA), a byproduct formed from iotroxic acid in water treatment, demonstrates significant reproductive and developmental toxicity. Studies on IAA have indicated its potential as an endocrine disruptor, highlighting concerns regarding its impact on reproductive health and development in mammals (Long et al., 2021).
Molecular Insights and Toxicity Evaluation
Mammalian cell toxicity studies on iodinated disinfection byproducts, including those from iotroxic acid, reveal their genotoxic and cytotoxic nature. The research underscores the enhanced mammalian cell cytotoxicity and genotoxicity of compounds containing an iodo-group, like iotroxic acid, compared to their brominated and chlorinated analogues (Richardson et al., 2008).
Biodegradable Elastomers and Drug-Releasing Capabilities
Innovative research on biodegradable polyester elastomers, potentially derived from compounds like iotroxic acid, explores their biocompatibility and potential applications in tissue engineering and bioimaging. This research opens new avenues for the application of iotroxic acid derivatives in medical and pharmacological industries (Serrano et al., 2011).
Renal Toxicity and Radiocontrast Agents
Studies on ioxitalamate, a derivative of iotroxic acid, show its role in inducing renal toxicity and the potential of compounds like resveratrol in alleviating such effects. This research highlights the need for understanding and mitigating the adverse effects of iotroxic acid derivatives in clinical settings (Huang et al., 2015).
properties
CAS RN |
51022-74-3 |
---|---|
Product Name |
Iotroxic acid |
Molecular Formula |
C22H18I6N2O9 |
Molecular Weight |
1215.8 g/mol |
IUPAC Name |
3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C22H18I6N2O9/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |
InChI Key |
JXMIBUGMYLQZGO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Other CAS RN |
51022-74-3 |
synonyms |
iotroxic acid iotroxic acid, calcium salt iotroxic acid, magnesium salt iotroxinate SH 213 AB |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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